molecular formula C23H22ClN5O3S B2520900 4-chloro-3-methyl-1-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941974-30-7

4-chloro-3-methyl-1-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2520900
CAS No.: 941974-30-7
M. Wt: 483.97
InChI Key: PTYRRUQIEHUINO-UHFFFAOYSA-N
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Description

The compound 4-chloro-3-methyl-1-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by:

  • A chloro substituent at position 2.
  • A methyl group at position 2.
  • A 4-methylphenyl group at position 1.
  • A carboxamide moiety at position 5, linked to a 2-(4-sulfamoylphenyl)ethyl chain.

This structure combines aromatic, heterocyclic, and sulfonamide groups, making it a candidate for diverse biological activities, including kinase inhibition or receptor antagonism .

Properties

IUPAC Name

4-chloro-3-methyl-1-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O3S/c1-14-3-7-17(8-4-14)29-22-20(15(2)28-29)21(24)19(13-27-22)23(30)26-12-11-16-5-9-18(10-6-16)33(25,31)32/h3-10,13H,11-12H2,1-2H3,(H,26,30)(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYRRUQIEHUINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=C(C(=C3C(=N2)C)Cl)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-1-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.

    Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide, respectively.

    Attachment of the Methylphenyl Group: This step involves a Friedel-Crafts alkylation reaction using 4-methylbenzene as the alkylating agent.

    Formation of the Sulfamoylphenyl Group: The sulfamoyl group is introduced through a sulfonation reaction using reagents like sulfur trioxide or chlorosulfonic acid.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methyl-1-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out on the nitro or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures to 4-chloro-3-methyl-1-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide exhibit significant antimicrobial activity. For instance, derivatives within the pyrazolo family have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antitubercular Activity
A study evaluated various substituted pyrazolo derivatives against Mycobacterium tuberculosis , revealing promising results for certain compounds with structural similarities to our target compound. In particular, IC50 values ranged from 1.35 to 2.18 μM for potent analogs, suggesting a strong potential for development as an antitubercular agent .

Anticancer Properties

The anticancer potential of this compound is another area of active research. Pyrazolo derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in cancer therapy .

Summary of Findings

The compound This compound shows promise in both antimicrobial and anticancer applications. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for further research and development.

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-1-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Interference with DNA/RNA: Affecting the replication or transcription processes in cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Pyrazolo[3,4-b]pyridine Derivatives

(a) N-[4-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()
  • Structural Differences :
    • Lacks the sulfamoylphenyl group; instead, it has a 4-chloro-3,5-dimethylpyrazolylphenyl substituent.
    • Features ethyl and dimethyl groups on the pyrazolo[3,4-b]pyridine core.
  • Implications :
    • Reduced solubility due to the absence of the polar sulfamoyl group.
    • Likely targets kinase enzymes, similar to ROCK2 inhibitors (e.g., ) .
(b) 5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ()
  • Structural Differences :
    • Replaces the carboxamide with a carboxylic acid group.
    • Introduces a cyclopropyl group at position 4.
  • Implications :
    • Enhanced acidity may improve binding to metal ions in enzymatic pockets.
    • The cyclopropyl group could influence steric interactions in target binding .

Sulfamoyl/Sulfonyl-Containing Analogs

(a) 4-Chloro-N-[4-(acetamidosulfonyl)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide ()
  • Structural Differences :
    • Uses an acetamidosulfonylphenyl group instead of the ethyl-linked sulfamoylphenyl.
    • Substitutes the 4-methylphenyl with a phenyl group.
  • Implications: The acetamido linker may reduce membrane permeability compared to the ethyl chain in the target compound.
(b) N-(4-{[3-(Trifluoromethyl)phenyl]sulfonyl}benzyl)-2H-pyrazolo[3,4-b]pyridine-5-carboxamide ()
  • Structural Differences :
    • Features a trifluoromethylphenylsulfonyl group instead of sulfamoyl.
    • Lacks the chloro and methyl substituents on the pyrazole ring.
  • Implications :
    • The electron-withdrawing trifluoromethyl group may enhance metabolic stability.
    • Broader aromatic interactions due to the benzyl-sulfonyl moiety .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility

  • Target Compound : Molecular weight ~484 g/mol (estimated from ). Polar sulfamoyl group enhances aqueous solubility.
  • Analog () : Lower molecular weight (374 g/mol) but carboxylic acid group may reduce oral bioavailability.
  • Analog (): Higher molecular weight (472 g/mol) with monoclinic crystal packing, suggesting stable solid-state formulation .

Key Research Findings

Sulfamoyl vs. Sulfonyl Groups : Sulfamoyl-containing compounds (e.g., target compound) exhibit better solubility than sulfonyl analogs () but may have reduced metabolic stability .

Chloro and Methyl Substituents : These groups enhance steric hindrance and electron-withdrawing effects, critical for receptor binding (e.g., CB1 antagonists in ) .

Carboxamide Linkers : Ethyl-linked chains (target compound) improve flexibility and target engagement compared to rigid acetamido linkers () .

Biological Activity

The compound 4-chloro-3-methyl-1-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide, often referred to as a pyrazolo[3,4-b]pyridine derivative, has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, emphasizing its anti-inflammatory and anti-cancer properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H20ClN3O3S
  • Molecular Weight : 397.89 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions that include the formation of the pyrazole ring followed by various substitutions. Recent studies have optimized synthetic pathways to enhance yield and purity, allowing for more efficient production of these compounds for biological testing .

Anti-inflammatory Activity

Recent research has highlighted the anti-inflammatory properties of this compound. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
4-Chloro-Pyrazole19.45 ± 0.0731.4 ± 0.12

These results indicate that the compound exhibits significant inhibitory activity against both COX-1 and COX-2 enzymes, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Antitumor Activity

The compound has also shown promise in antitumor activity. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation across various cancer cell lines. The following table summarizes some findings related to its antitumor efficacy:

Cell LineIC50 (µM)Mechanism
HCT116 (Colon Cancer)0.64PLK4 Inhibition
KMS-12 BM (Multiple Myeloma)1.40Pan-Pim Kinase Inhibition

These findings suggest that the compound may act as a potent inhibitor of key kinases involved in tumor growth and proliferation .

Case Studies

A notable case study involved the evaluation of this compound's effects on HCT116 colon cancer cells. The study reported that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 0.64 µM. These results were corroborated by mechanisms involving cell cycle arrest and apoptosis induction .

In another study focusing on inflammatory models, administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, including cyclization of pyrazolo[3,4-b]pyridine cores, followed by sulfonamide coupling. Critical conditions include:

  • Temperature control (e.g., 80–100°C for cyclization steps) to avoid side reactions .
  • Solvent selection (e.g., DMF or dichloromethane) to stabilize intermediates and enhance yields .
  • Use of sodium hydride as a base for deprotonation during sulfonamide formation . Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents on the pyrazole and pyridine rings, with characteristic shifts for methyl (δ 2.1–2.5 ppm) and sulfonamide groups (δ 7.5–8.0 ppm for aromatic protons) .
  • IR Spectroscopy : Confirms amide (C=O stretch at ~1650 cm⁻¹) and sulfonamide (SO₂ asymmetric stretch at ~1350 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ matching theoretical mass) .

Q. How can researchers address low yields during the final coupling step?

  • Optimize stoichiometry (e.g., 1.2 equivalents of sulfamoylphenyl ethylamine to ensure complete reaction) .
  • Use coupling agents like HATU or EDCI to activate the carboxylic acid intermediate .
  • Purify intermediates rigorously to remove unreacted starting materials that hinder progression .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scalability?

  • Apply factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify optimal conditions for cyclization efficiency .
  • Use response surface methodology (RSM) to model non-linear relationships, such as the impact of solvent polarity on sulfonamide coupling kinetics .
  • Validate scalability in flow chemistry systems to improve heat/mass transfer and reduce batch variability .

Q. How should researchers resolve contradictory NMR data (e.g., unexpected splitting patterns)?

  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals and verify connectivity. For example, NOESY can confirm spatial proximity of methyl and sulfonamide groups .
  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to identify misassignments .
  • Re-examine purification steps; impurities like residual solvents (e.g., DMSO-d₆) may cause splitting artifacts .

Q. What computational strategies predict the compound’s binding affinity for kinase targets?

  • Molecular Docking : Use AutoDock Vina to screen against ATP-binding pockets (e.g., JAK2 or BRAF kinases), prioritizing interactions with the sulfamoylphenyl group .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonds between the carboxamide and kinase catalytic residues .
  • SAR Studies : Synthesize analogs (e.g., replacing 4-methylphenyl with 4-fluorophenyl) and correlate structural changes with activity data to refine predictive models .

Q. How can crystallographic data resolve ambiguities in structural elucidation?

  • Grow single crystals via slow evaporation in acetonitrile/water mixtures and collect X-ray diffraction data (e.g., monoclinic P21/c space group, typical for pyrazolo-pyridines) .
  • Analyze bond lengths (e.g., C-Cl ~1.74 Å) and angles to confirm regiochemistry of substituents .
  • Compare experimental unit cell parameters with Cambridge Structural Database entries to validate novelty .

Data Contradiction & Validation

Q. How to reconcile discrepancies between in vitro and in vivo biological activity data?

  • Evaluate ADME properties : Poor solubility (logP >3) may reduce bioavailability despite high in vitro potency. Use HPLC to measure metabolic stability in liver microsomes .
  • Test prodrug strategies (e.g., esterification of the carboxamide) to enhance permeability .
  • Validate target engagement in vivo via pharmacodynamic markers (e.g., phospho-kinase levels in tumor xenografts) .

Q. What methods validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to acidic (pH 1.2), basic (pH 9.0), and oxidative (3% H₂O₂) conditions, monitoring degradation via UPLC-MS .
  • Plasma Stability Assays : Incubate with murine plasma at 37°C; quantify parent compound remaining after 24 hours .
  • Identify degradation products (e.g., hydrolysis of the sulfonamide group) and refine storage conditions (e.g., desiccated, -20°C) .

Biological Activity & Mechanisms

Q. How to design a SAR study targeting kinase inhibition?

  • Synthesize analogs with variations in:
  • Pyrazole substituents : Replace 3-methyl with bulkier groups (e.g., 3-CF₃) to enhance hydrophobic interactions .
  • Sulfonamide linker : Test ethyl vs. propyl spacers for flexibility .
  • Profile activity across kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity trends .
  • Use IC₀₀ values and computational free-energy calculations (MM-PBSA) to rank analogs .

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